molecular formula C6H7N5O B1295962 7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol CAS No. 32002-31-6

7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol

Cat. No.: B1295962
CAS No.: 32002-31-6
M. Wt: 165.15 g/mol
InChI Key: QRMPQVMUOVXNAB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antibacterial activities , suggesting potential targets could be bacterial proteins or enzymes.

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through hydrogen bonding or other non-covalent interactions, leading to inhibition or modulation of target function .

Biochemical Pathways

Given its potential antibacterial activity , it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Based on the potential antibacterial activity of similar compounds , it can be hypothesized that the compound may lead to bacterial cell death or growth inhibition.

Biochemical Analysis

Biochemical Properties

7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The interactions between this compound and enzymes are often characterized by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of key signaling molecules, such as kinases and phosphatases, which are crucial for cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it may bind to specific proteins or nucleic acids, thereby influencing their structure and function. Additionally, this compound can inhibit or activate enzymes by interacting with their active sites, leading to changes in catalytic activity. These molecular interactions ultimately result in alterations in cellular processes and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. The long-term effects of this compound on cellular function include sustained changes in gene expression and metabolic activity, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal biological activity without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound may be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can further influence cellular processes. The interactions between this compound and metabolic enzymes are crucial for understanding its overall biological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active or passive transport mechanisms, and it may accumulate in specific cellular compartments or tissues. The distribution of this compound is influenced by factors such as its chemical properties, the presence of transporters, and the cellular environment .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. The subcellular localization of this compound is crucial for understanding its mechanism of action and biological activity .

Chemical Reactions Analysis

Types of Reactions

7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol is unique due to the presence of both an amino group and a hydroxyl group on the triazolopyridazine scaffold. This combination of functional groups allows for diverse chemical reactivity and potential biological activity .

Properties

IUPAC Name

7-amino-6-methyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-3-4(7)5(12)6-9-8-2-11(6)10-3/h2,10H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMPQVMUOVXNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=NN=CN2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80953888
Record name 7-Amino-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80953888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32002-31-6
Record name s-Triazolo(4,3-b)pyridazin-8-ol, 7-amino-6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032002316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Amino-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80953888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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